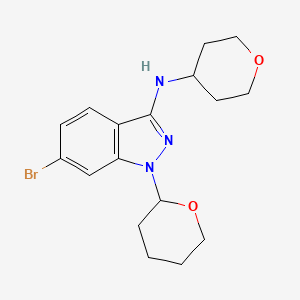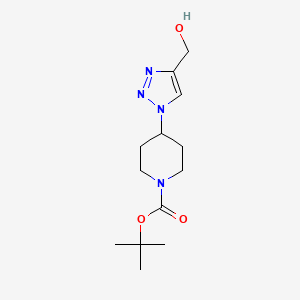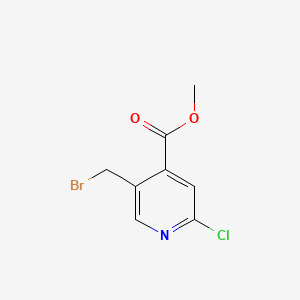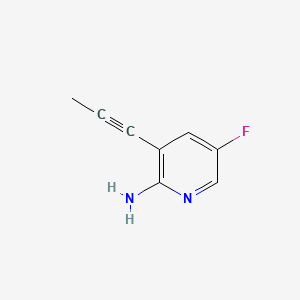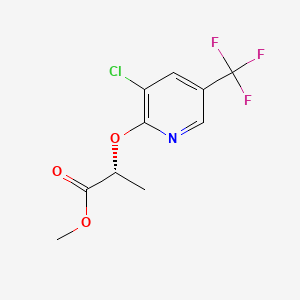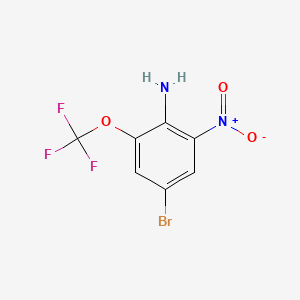
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid is a chemical compound with the molecular formula C11H13BCl2O3 . It has a molecular weight of 274.94 . The compound is typically stored in a refrigerated environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BCl2O3/c13-9-6-10(14)11(5-8(9)12(15)16)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, boronic acids are known to be involved in various types of reactions. For instance, they are used in Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 274.94 . It is typically stored in a refrigerated environment to maintain its stability .Scientific Research Applications
Global Trends in Herbicide Toxicity Studies
Research focusing on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to the compound of interest, highlights its widespread use in agriculture and the environmental impact of its toxicity and mutagenicity. A scientometric review indicates the significant advancement in understanding 2,4-D's effects, suggesting a foundation for assessing related compounds' environmental behaviors and toxicological profiles (Zuanazzi et al., 2020).
Benzoxaboroles: Applications in Synthesis and Biology
Benzoxaboroles, derivatives of phenylboronic acids, have garnered interest for their exceptional properties and applications. These compounds serve as building blocks in organic synthesis, exhibit biological activity, and are potential candidates for clinical trials. Their ability to bind hydroxyl compounds positions them as molecular receptors for sugars and glycoconjugates, indicating the relevance of boronic acid derivatives in developing new therapeutics and materials (Adamczyk-Woźniak et al., 2009).
Electrochemical Biosensors Based on Phenylboronic Acids
Phenylboronic acids (PBAs) and their derivatives, including the compound of interest, are pivotal in constructing electrochemical biosensors for glucose and other diols. This application highlights their specificity in binding to sugars, enabling the development of glucose sensors and potentially offering platforms for monitoring various biomarkers. The review by Anzai (2016) underscores the versatility of PBA-based sensors in clinical diagnostics and environmental monitoring, suggesting a pathway for applying 2,4-Dichloro-5-(cyclopentyloxy)phenylboronic acid in sensor technology (Anzai, 2016).
Antimicrobial and Environmental Applications
The research on chlorogenic acid and its derivatives, including phenylboronic acids, points to their antimicrobial properties and potential in environmental protection. These compounds' antioxidant, anti-inflammatory, and antimicrobial activities position them as candidates for natural food additives and in strategies for reducing pollution and enhancing environmental sustainability (Naveed et al., 2018).
properties
IUPAC Name |
(2,4-dichloro-5-cyclopentyloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BCl2O3/c13-9-6-10(14)11(5-8(9)12(15)16)17-7-3-1-2-4-7/h5-7,15-16H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFDLUZMLHLCHJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)OC2CCCC2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BCl2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681691 |
Source


|
| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256354-90-1 |
Source


|
| Record name | Boronic acid, B-[2,4-dichloro-5-(cyclopentyloxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256354-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2,4-Dichloro-5-(cyclopentyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

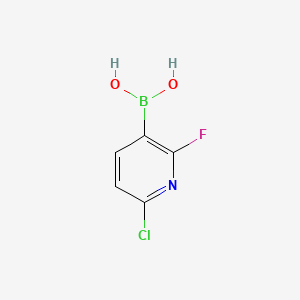
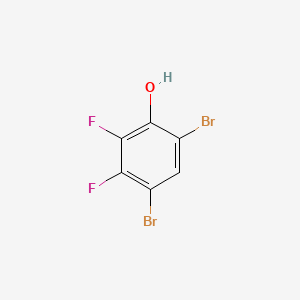

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)
